molecular formula C11H13NO5 B1604979 Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- CAS No. 24160-51-8

Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)-

Cat. No. B1604979
CAS RN: 24160-51-8
M. Wt: 239.22 g/mol
InChI Key: DPZJDIXHUBSWDS-UHFFFAOYSA-N
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Description

Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TME, and it is a derivative of the natural compound eugenol. TME has been shown to have a variety of biochemical and physiological effects, and it has been used in a number of research studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of TME is not well understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. TME has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it may also have anti-inflammatory properties that could be useful in the treatment of inflammatory diseases.

Biochemical And Physiological Effects

TME has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of certain signaling pathways involved in inflammation and cell survival. TME has also been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using TME in lab experiments is that it is relatively easy to synthesize and purify, making it a readily available compound for research purposes. Additionally, TME has been shown to have potent antitumor activity, which could make it a promising candidate for the development of new cancer therapies. However, one limitation of using TME in lab experiments is that its mechanism of action is not well understood, which could make it difficult to design experiments that effectively target its potential therapeutic applications.

Future Directions

There are a number of future directions for research on TME. One area of focus could be the development of new cancer therapies based on the antitumor activity of TME. Additionally, further research could be conducted to better understand the mechanism of action of TME and its potential applications in the treatment of other diseases, such as inflammatory disorders and oxidative stress-related conditions. Finally, research could be conducted to investigate the potential side effects and toxicity of TME, which could be important considerations for its use in clinical settings.

Scientific Research Applications

TME has been used in a number of research studies to investigate its potential applications in a variety of fields. One area of research that has focused on TME is cancer therapy. TME has been shown to have potent antitumor activity against a variety of cancer cell lines, and it has been suggested that it may be a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

1,2,4-trimethoxy-5-(2-nitroethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZJDIXHUBSWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315418
Record name Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)-

CAS RN

24160-51-8
Record name Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trimethoxy-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)-
Reactant of Route 2
Benzene, 1,2,4-trimethoxy-5-(2-nitroethenyl)-

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